
5-Hydroxy-1-methyl-2-(1-methylcyclopropyl)-1H-indole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-1-methyl-2-(1-methylcyclopropyl)-1H-indole-3-carboxylic acid is a complex organic compound belonging to the indole family. Indoles are heterocyclic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This particular compound is characterized by the presence of a hydroxy group at the 5-position, a methyl group at the 1-position, and a methylcyclopropyl group at the 2-position of the indole ring, along with a carboxylic acid group at the 3-position.
Vorbereitungsmethoden
The synthesis of 5-Hydroxy-1-methyl-2-(1-methylcyclopropyl)-1H-indole-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of ethyl 3-oxo-3-(trans-2-phenyl-cyclopropyl)propanoate with methylammonium acetate and 1,4-benzoquinone in absolute ethanol. This one-pot reaction results in the formation of ethyl 5-hydroxy-1-methyl-2-(trans-2-phenyl-cyclopropyl)-1H-indole-3-carboxylate, which can then be further modified to obtain the desired compound .
Analyse Chemischer Reaktionen
5-Hydroxy-1-methyl-2-(1-methylcyclopropyl)-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group at the 5-position can be oxidized to form a ketone.
Reduction: The carboxylic acid group at the 3-position can be reduced to form an alcohol.
Substitution: The methyl group at the 1-position can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-1-methyl-2-(1-methylcyclopropyl)-1H-indole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: It serves as a probe to study the biological activity of indole-based compounds.
Industry: It is used in the synthesis of various fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-Hydroxy-1-methyl-2-(1-methylcyclopropyl)-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is thought to involve interactions with viral proteins, making it a potential candidate for antiviral drug development .
Vergleich Mit ähnlichen Verbindungen
5-Hydroxy-1-methyl-2-(1-methylcyclopropyl)-1H-indole-3-carboxylic acid can be compared with other similar compounds, such as:
Ethyl 5-hydroxy-1-methyl-2-(trans-2-phenyl-cyclopropyl)-1H-indole-3-carboxylate: This compound is a conformationally restricted analog of umifenovir and has been studied for its antiviral properties.
Umifenovir: An antiviral drug used in Russia, known for its immunomodulating properties.
The uniqueness of this compound lies in its specific structural features, such as the presence of the methylcyclopropyl group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H15NO3 |
|---|---|
Molekulargewicht |
245.27 g/mol |
IUPAC-Name |
5-hydroxy-1-methyl-2-(1-methylcyclopropyl)indole-3-carboxylic acid |
InChI |
InChI=1S/C14H15NO3/c1-14(5-6-14)12-11(13(17)18)9-7-8(16)3-4-10(9)15(12)2/h3-4,7,16H,5-6H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
XZBSTLGMCTXPTL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC1)C2=C(C3=C(N2C)C=CC(=C3)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


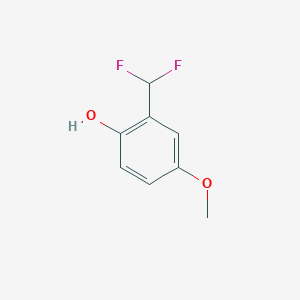
![Ethyl 3-formyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13195610.png)
![N-[1-(Pyrimidin-2-yl)piperidin-4-ylidene]hydroxylamine](/img/structure/B13195618.png)
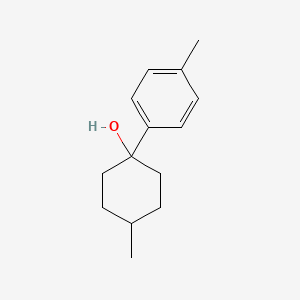
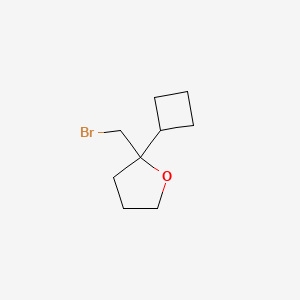
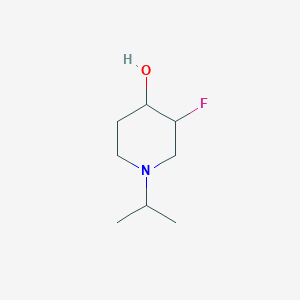
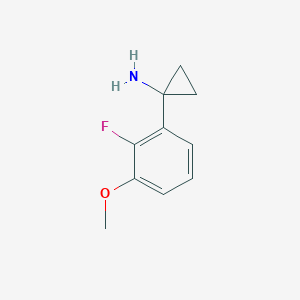
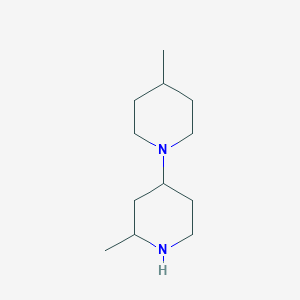
![3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(4-methylphenyl)propanoic acid](/img/structure/B13195652.png)

![1-[2-Amino-1-(1-methyl-1H-pyrazol-3-yl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13195656.png)
![[(2R,4R)-4-(3-Fluorophenyl)oxolan-2-yl]methanol](/img/structure/B13195670.png)
![Methyl 5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13195673.png)
![2-[(3-Methylphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13195675.png)
